
aza-TdCyd
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Aza-4’-thio-2’-deoxycytidine (aza-TdCyd) is a cytidine analog that incorporates an aza modification (a nitrogen in place of a carbon) of the cytosine base and a thioether modification of the deoxyribose sugar . This compound is a promising new DNA methyltransferase inhibitor (DNMT1i) that has demonstrated efficacy in preclinical studies of solid tumors .
Preparation Methods
The synthesis of aza-TdCyd involves multiple steps. Primarily utilizing chemistry applied previously to the synthesis of the des-fluoro-thio sugar, the intermediate 2-bromo-3-β-fluoro thio sugar is prepared in 11 steps and immediately coupled with silylated aza-cytosine to produce, upon deprotection, this compound . Industrial production methods for this compound are not widely documented, but the synthetic route involves complex organic synthesis techniques.
Chemical Reactions Analysis
Aza-TdCyd undergoes various chemical reactions, including:
Oxidation and Reduction: These reactions are common in the modification of the cytidine analogs.
Substitution: The compound can undergo substitution reactions, particularly involving the thioether and aza modifications.
Common Reagents and Conditions: Typical reagents include silylated aza-cytosine and 2-bromo-3-β-fluoro thio sugar.
Major Products: The primary product of these reactions is this compound itself, with potential by-products depending on the specific reaction conditions used.
Scientific Research Applications
Aza-TdCyd has several scientific research applications:
Chemistry: Used as a model compound for studying the effects of aza and thioether modifications on cytidine analogs.
Biology: Investigated for its ability to induce fetal hemoglobin expression in sickle cell disease patients.
Medicine: Demonstrated efficacy in preclinical studies of solid tumors and leukemia. It is being explored as a potential therapeutic agent for various cancers.
Mechanism of Action
Aza-TdCyd exerts its effects by incorporating into DNA, where it engages the active site of DNA methyltransferase I (DNMT1), a maintenance methyltransferase that contributes to the hypermethylation and silencing of tumor suppressor genes . By inhibiting DNMT1, this compound leads to the reactivation of these tumor suppressor genes, thereby exerting its anti-tumor effects .
Comparison with Similar Compounds
Aza-TdCyd is compared with other similar compounds such as:
T-dCyd: A thio-nucleoside analog of cytidine which differs by a single nitrogen atom in the cytidine ring.
F-aza-T-dCyd: A novel cytidine analog that has shown comparable or greater efficacy in preclinical studies.
Azacytidine and Decitabine: Both are DNMT1 inhibitors approved for the treatment of myelodysplastic syndromes.
This compound is unique due to its specific aza and thioether modifications, which contribute to its distinct mechanism of action and potential therapeutic benefits .
Q & A
Basic Research Questions
Q. What are the established protocols for synthesizing aza-TdCyd, and how can researchers optimize yield and purity?
- Methodological Answer : Synthesis of this compound typically involves nucleoside analog synthesis techniques, such as Vorbrüggen glycosylation or enzymatic approaches. To optimize yield, researchers should:
- Use high-purity starting materials and control reaction conditions (e.g., temperature, solvent purity) .
- Employ HPLC and mass spectrometry to monitor intermediate purity .
- Adjust stoichiometric ratios of reactants and catalysts (e.g., trimethylsilyl triflate) to minimize side products .
- Data Considerations : Include tables comparing yields under varying conditions (e.g., solvent systems, catalysts) to identify optimal parameters.
Q. Which analytical techniques are most effective for characterizing this compound’s structural integrity and stability under physiological conditions?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use 1H- and 13C-NMR to confirm molecular structure and detect degradation products .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight and isotopic patterns .
- Stability Studies : Conduct accelerated stability testing at varying pH (4–9) and temperatures (4°C–37°C) to assess degradation kinetics .
- Data Considerations : Tabulate half-life data under different conditions to guide storage and handling protocols.
Q. How can researchers validate this compound’s cellular uptake and intracellular metabolism in vitro?
- Methodological Answer :
- Radiolabeling : Use 3H- or 14C-labeled this compound to quantify uptake via scintillation counting .
- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : Profile intracellular metabolites (e.g., phosphorylated derivatives) .
- Kinetic Modeling : Apply Michaelis-Menten kinetics to estimate transport efficiency across cell membranes .
Advanced Research Questions
Q. How should researchers design experiments to resolve contradictions in reported cytotoxicity data for this compound across different cell lines?
- Methodological Answer :
- Variable Standardization : Control for cell line heterogeneity (e.g., genetic backgrounds, proliferation rates) and culture conditions (e.g., serum concentration, oxygen levels) .
- Dose-Response Curves : Generate IC50 values across multiple cell lines using standardized assays (e.g., MTT, ATP luminescence) .
- Mechanistic Follow-Up : Compare DNA methylation inhibition profiles (via bisulfite sequencing) to cytotoxicity outcomes .
- Data Considerations : Use meta-analysis tables to highlight discrepancies and correlate with variables like DNMT expression levels.
Q. What methodologies are recommended for investigating the epigenetic modulation mechanisms of this compound, particularly concerning DNA methyltransferase (DNMT) inhibition?
- Methodological Answer :
- Enzymatic Assays : Measure DNMT activity in vitro using 3H-SAM incorporation assays .
- Genome-Wide Methylation Profiling : Combine reduced-representation bisulfite sequencing (RRBS) with CRISPR-Cas9 knockout models to isolate this compound-specific effects .
- Molecular Docking Simulations : Use software like AutoDock Vina to predict binding affinities between this compound and DNMT isoforms .
Q. How can researchers optimize in vivo pharmacokinetic (PK) and pharmacodynamic (PD) studies for this compound?
- Methodological Answer :
- PK Studies : Administer radiolabeled this compound to track absorption, distribution, and elimination in animal models. Use non-compartmental analysis (NCA) to calculate AUC and half-life .
- PD Biomarkers : Quantify global DNA methylation (via LINE-1 pyrosequencing) and correlate with plasma drug concentrations .
- Toxicology Screening : Perform histopathological analyses of organs (e.g., liver, kidney) to assess off-target effects .
Q. What strategies can address challenges in replicating this compound’s reported bioactivity across independent laboratories?
- Methodological Answer :
- Inter-Laboratory Calibration : Share reference standards and protocols for key assays (e.g., DNMT inhibition) to minimize variability .
- Blinded Replication Studies : Collaborate with external labs to validate findings using identical materials and protocols .
- Data Transparency : Publish raw datasets and detailed metadata (e.g., instrument settings, reagent lot numbers) for independent verification .
Q. Key Considerations for Methodological Rigor
- Literature Review : Prioritize peer-reviewed studies from databases like PubMed and Google Scholar, excluding non-academic sources (e.g., ) .
- Experimental Design : Align hypotheses with feasibility constraints (e.g., data accessibility, resource availability) .
- Ethical Compliance : Obtain institutional approvals for in vivo work and ensure reproducibility through detailed methodology sections .
Properties
Molecular Formula |
C8H12N4O3S |
---|---|
Molecular Weight |
244.27 g/mol |
IUPAC Name |
4-amino-1-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)thiolan-2-yl]-1,3,5-triazin-2-one |
InChI |
InChI=1S/C8H12N4O3S/c9-7-10-3-12(8(15)11-7)6-1-4(14)5(2-13)16-6/h3-6,13-14H,1-2H2,(H2,9,11,15)/t4?,5-,6-/m1/s1 |
InChI Key |
HOOZQNOZVFCJNL-YSLANXFLSA-N |
Isomeric SMILES |
C1[C@@H](S[C@@H](C1O)CO)N2C=NC(=NC2=O)N |
Canonical SMILES |
C1C(C(SC1N2C=NC(=NC2=O)N)CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.